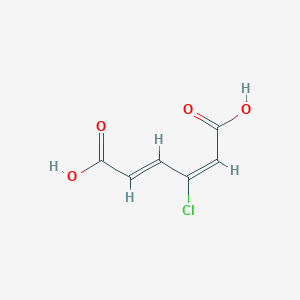![molecular formula C13H18N6O3 B1236516 (S)-2-Amino-3-{[(E)-4-hydroxy-3-methylbut-2-enylamino]purin-9-yl}propanoic acid](/img/structure/B1236516.png)
(S)-2-Amino-3-{[(E)-4-hydroxy-3-methylbut-2-enylamino]purin-9-yl}propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
D-lupinic acid is a member of purines. It derives from a D-alanine.
Wissenschaftliche Forschungsanwendungen
Immunobiological Activity
A study by Doláková et al. (2005) explored the immunostimulatory and immunomodulatory potency of 2-Amino-3-(purin-9-yl)propanoic acids. These compounds, substituted at the purine base, including 2-amino-6-sulfanylpurine derivatives, significantly enhanced the secretion of chemokines RANTES and MIP-1alpha, indicating potential applications in immune response modulation (Doláková, Holý, Zídek, Masojídková, & Kmoníčková, 2005).
Synthesis and Plant Cell Division
Shaw, Smallwood, and Wilson (1966) synthesized zeatin, a naturally occurring cell-division-promoting factor in plants, from compounds including 6-(4-Hydroxy-3-methylbut-trans-2-enylamino)purine. This research contributes to understanding plant growth and development processes (Shaw, Smallwood, & Wilson, 1966).
Neuroexcitant Synthesis
Pajouhesh et al. (2000) described the preparation of neuroexcitant compounds, specifically 2-amino-3-(3-hydroxy-5-tert-butylisoxazol-4-yl) propanoic acid, an analogue of another neuroexcitant compound. These findings aid in the development of neuroactive substances for potential therapeutic applications (Pajouhesh, Hosseini-Meresht, Pajouhesh, & Curry, 2000).
Cytokinin Activities in Plants
Letham and Young (1971) synthesized a series of N-(purin-6-yl)amino acids, including derivatives of 2-amino-5-methylhex-4-enoic acid, and evaluated their cytokinin activities. These substances influence cell division and growth in plants, highlighting their potential in agricultural biotechnology (Letham & Young, 1971).
Anti-Corrosion Properties
He et al. (2021) investigated the anti-corrosion property of certain extracts, showing that compounds like (S)-2-amino-3(1H-imidazol-4-yl)propanoic acid can exhibit significant corrosion inhibition, suggesting applications in materials science and engineering (He, Yu, Xu, Li, Chen, An, Yang, & Li, 2021).
Flavonoid Accumulation and Root Formation
Curir et al. (1990) studied Eucalyptus gunnii Hook microcuttings, identifying that cytokinins like 6-(4-hydroxy-3-methylbut-2-enylamino)purine can influence the accumulation of flavonoids, correlating with adventitious root formation in plant tissue cultures (Curir, Vansumere, Termini, Barthe, Marchesini, & Dolci, 1990).
Eigenschaften
Produktname |
(S)-2-Amino-3-{[(E)-4-hydroxy-3-methylbut-2-enylamino]purin-9-yl}propanoic acid |
|---|---|
Molekularformel |
C13H18N6O3 |
Molekulargewicht |
306.32 g/mol |
IUPAC-Name |
(2R)-2-amino-3-[6-[[(E)-4-hydroxy-3-methylbut-2-enyl]amino]purin-9-yl]propanoic acid |
InChI |
InChI=1S/C13H18N6O3/c1-8(5-20)2-3-15-11-10-12(17-6-16-11)19(7-18-10)4-9(14)13(21)22/h2,6-7,9,20H,3-5,14H2,1H3,(H,21,22)(H,15,16,17)/b8-2+/t9-/m1/s1 |
InChI-Schlüssel |
LJJHXRRUVASJDX-YPNJUMGQSA-N |
Isomerische SMILES |
C/C(=C\CNC1=C2C(=NC=N1)N(C=N2)C[C@H](C(=O)O)N)/CO |
Kanonische SMILES |
CC(=CCNC1=C2C(=NC=N1)N(C=N2)CC(C(=O)O)N)CO |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-benzoyl-N-[3-[[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino]propyl]-2-methyl-1-azaspiro[4.5]dec-3-ene-2-carboxamide](/img/structure/B1236435.png)
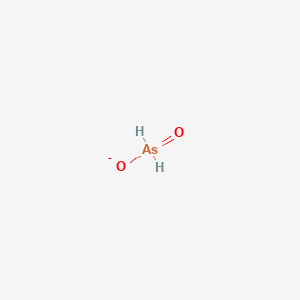


![1-S-[(1Z)-3-phenyl-N-(sulfooxy)propanimidoyl]-1-thio-beta-D-glucopyranose](/img/structure/B1236442.png)
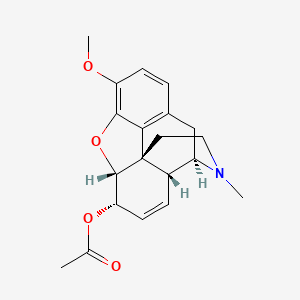
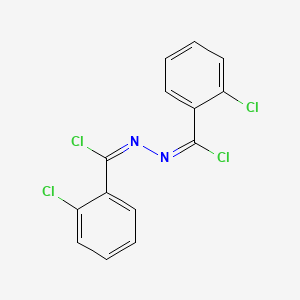
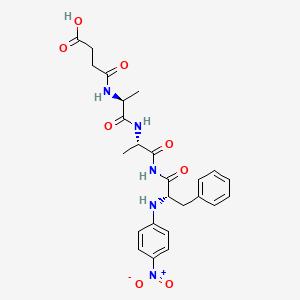
![3-[(2E,5Z)-2-[[3-(2-carboxyethyl)-5-[(4-ethenyl-3-methyl-5-oxo-1,2-dihydropyrrol-2-yl)methyl]-4-methyl-1H-pyrrol-2-yl]methylidene]-5-[(3-ethenyl-4-methyl-5-oxopyrrol-2-yl)methylidene]-4-methylpyrrol-3-yl]propanoic acid](/img/structure/B1236447.png)
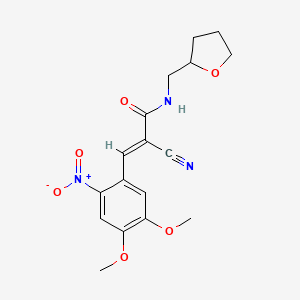
![4-methyl-N'-[(1Z)-3-oxo-3-thien-2-yl-1-(trifluoromethyl)propylidene]benzohydrazide](/img/structure/B1236449.png)
![4-phenyl-N-[(E)-1-thiophen-2-ylethylideneamino]-1,3-thiazol-2-amine](/img/structure/B1236451.png)
